N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
This compound is a benzothiazole-pyrazole hybrid with a carboxamide linker and a diethylaminoethyl side chain. Key features include:
- Benzothiazole core: Substituted with chlorine (7-position) and methyl (4-position) groups, enhancing electron-withdrawing and lipophilic properties.
- Pyrazole ring: Methyl-substituted at position 1, contributing to steric bulk and metabolic stability.
- Diethylaminoethyl group: A basic side chain that may improve solubility and interaction with charged biological targets.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5OS.ClH/c1-5-24(6-2)11-12-25(18(26)15-9-10-21-23(15)4)19-22-16-13(3)7-8-14(20)17(16)27-19;/h7-10H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPSRMSETZYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)C)C(=O)C3=CC=NN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under basic conditions.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through nucleophilic substitution using diethylamine and a suitable leaving group.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of amides and heterocycles:
-
Amide hydrolysis : Potential cleavage under acidic/basic conditions, yielding carboxylic acids or amine derivatives.
-
Nucleophilic substitution : The diethylaminoethyl group may participate in alkylation or acylation reactions.
-
Oxidative dehydrogenation : Similar to CDC (Cross Dehydrogenative Coupling) mechanisms observed in pyrazolo[1,5-a]pyridine synthesis, where molecular oxygen drives cyclization .
Proposed oxidative CDC mechanism :
text1. Nucleophilic attack by β-dicarbonyl compounds on *N*-amino pyridines. 2. Oxidative dehydrogenation under O₂ atmosphere to form intermediate radicals. 3. Cyclization to form pyrazolo[1,5-a]pyridine or related heterocycles.
Analytical Methods
Key techniques for reaction monitoring and product characterization:
| Method | Purpose |
|---|---|
| HPLC | Purity assessment |
| NMR spectroscopy | Structural confirmation |
| Mass spectrometry | Molecular weight verification |
Stability and Reactivity
Scientific Research Applications
Overview
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its complex structure, featuring a benzothiazole moiety and pyrazole derivatives, suggests diverse biological activities. This article reviews its applications, particularly in drug development and therapeutic interventions.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures may exhibit anticancer properties, potentially acting as proteasome inhibitors or modulators of apoptosis pathways. These mechanisms are critical in cancer treatment as they can induce cell death in malignant cells while sparing normal cells.
Antimicrobial Properties
The compound's structural characteristics suggest it may possess antimicrobial activity. Compounds with benzothiazole and pyrazole rings have been studied for their ability to inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
Neurological Applications
Given the presence of the diethylamino group, this compound could also be explored for its neuroprotective effects. Similar compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Refluxing Precursors : The reaction of appropriate benzothiazole derivatives with diethylamine under controlled conditions.
- Purification Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure purity and confirm structure.
Case Studies
Case Study 1: Anticancer Effects
A study evaluated the anticancer properties of a related pyrazole compound, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis through caspase activation pathways, highlighting the potential of benzothiazole derivatives in cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation, a series of benzothiazole-based compounds were tested against various bacterial strains. Results indicated that modifications to the pyrazole ring enhanced antimicrobial activity, suggesting that this compound could be optimized for similar purposes .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Benzothiazole and Pyrazole Cores
Compound A: N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide Hydrochloride ()
- Structural Differences: Benzothiazole: Methoxy (4-position) vs. methyl in the target compound. Pyrazole: 1,3-dimethyl vs. 1-methyl. Side chain: Morpholinyl-ethyl vs. diethylaminoethyl.
- Impact: Methoxy groups increase polarity but reduce lipophilicity compared to methyl.
- Molecular Weight : 486.41 g/mol (Compound A) vs. ~465 g/mol (estimated for the target compound).
Compound B: 4-Chloro-1-(2-methylpropyl)-N-(2-phenyl-1H-benzimidazol-6-yl)-1H-pyrazole-5-carboxamide ()
- Structural Differences :
- Core: Benzimidazole replaces benzothiazole.
- Pyrazole: 4-chloro and 1-(2-methylpropyl) vs. 1-methyl.
- Impact :
- Benzimidazole’s dual nitrogen atoms increase hydrogen-bonding capacity.
- Bulky 2-methylpropyl group may hinder target binding compared to smaller methyl substituents.
Key Data for Selected Compounds ()
Spectroscopic and Analytical Data
NMR and MS Trends ()
- ¹H-NMR :
- Mass Spectrometry :
Elemental Analysis ()
- Example : Compound 3a (C₂₁H₁₅ClN₆O) shows close agreement between calculated and found values for C, H, and N (e.g., C: 62.61% vs. 62.82%), confirming purity.
Functional Group Impact on Bioactivity (Inferred)
- Chlorine Substituents : Enhance electronegativity and binding to hydrophobic pockets (e.g., 7-Cl in benzothiazole).
- Diethylaminoethyl vs. Morpholinyl: The former may improve blood-brain barrier penetration due to higher lipophilicity.
- Methyl vs.
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C12H16ClN3S
- Molecular Weight : 269.79 g/mol
- CAS Number : 1105188-40-6
- IUPAC Name : N'-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine
The compound's biological activity is primarily attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, which disrupts various signal transduction pathways. This mechanism is similar to other pyrazole derivatives that have shown antitumor properties by interfering with cellular proliferation and survival pathways .
Antitumor Activity
Numerous studies have evaluated the antitumor efficacy of pyrazole derivatives, including this compound. The following table summarizes the IC50 values of related pyrazole compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(7-chloro... | HeLa | 9.8 |
| N-(7-chloro... | MCF-7 | 6.0 |
| N-(7-chloro... | HT-29 | 15.0 |
| Dystamycin Analogues | Molt/4 | 7.4 - 71 |
| Dystamycin Analogues | CEM | 5.0 - 50 |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values comparable to or better than established chemotherapeutic agents .
Case Studies
- Antitumor Efficacy : A study published in Natural and Biomimetic Antitumor Pyrazoles demonstrated that related pyrazole compounds effectively inhibited the growth of HeLa cells with IC50 values ranging from 1.6 to 36 μM depending on structural modifications . This suggests that variations in the chemical structure can significantly influence biological activity.
- Mechanistic Insights : Research conducted on pyrazole derivatives has shown that they can induce apoptosis in cancer cells through multiple pathways, including DNA damage and oxidative stress . The compound's ability to bind to DNA and interfere with replication processes was highlighted in docking studies that predicted strong interactions with nucleotide base pairs.
- Safety Profile : While the antitumor potential is promising, studies assessing the toxicity of these compounds on non-tumor cell lines are essential for evaluating their safety for therapeutic use .
Q & A
Basic: What are the standard synthetic routes for synthesizing benzothiazole-pyrazole carboxamide derivatives?
Methodological Answer:
The synthesis of such heterocyclic compounds typically involves cyclization and coupling reactions. For example:
- Cyclization with POCl₃ : A benzothiazole core can be formed via cyclization of substituted benzoic acid hydrazides using POCl₃ at elevated temperatures (120°C) .
- Amide Coupling : The diethylaminoethyl side chain can be introduced via reaction of a chloroacetyl chloride derivative with a substituted thiazole amine in dioxane, using triethylamine as a base .
- Purification : Recrystallization from ethanol-DMF mixtures ensures purity, as demonstrated in analogous pyrazole-thiazole acetamide syntheses .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
- NMR (¹H/¹³C) : Confirms substituent positions, such as methyl groups on the pyrazole (δ ~2.5 ppm) and diethylaminoethyl protons (δ ~2.7–3.5 ppm) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced: How can statistical experimental design optimize reaction conditions for this compound?
Methodological Answer:
- Factorial Design : Use fractional factorial experiments to screen variables (e.g., solvent polarity, temperature, catalyst loading) and identify critical parameters affecting yield .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and reagent stoichiometry to maximize yield while minimizing side products .
- Case Study : A study on TiO₂ photoactivity utilized such methods to reduce experimental trials by 40% while maintaining accuracy .
Advanced: How can computational methods predict reactivity and guide synthesis pathways?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization or amide bond formation) .
- Reaction Path Search : Tools like the ICReDD platform integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent selection) through iterative feedback .
- Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) by analyzing docking poses of intermediates, as seen in thiazole-triazole acetamide studies .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Structural Analog Analysis : Evaluate substituent effects—e.g., fluorophenyl vs. bromophenyl groups on thiazole rings—to correlate electronic properties with activity trends .
- Purity Verification : Replicate studies using HPLC-purified samples to exclude confounding effects from impurities .
Basic: What solvent systems are effective for recrystallizing this compound?
Methodological Answer:
- Ethanol-DMF Mixtures : Effective for pyrazole-thiazole derivatives, yielding crystals suitable for X-ray diffraction .
- Methylene Chloride : Used in analogous Mannich reactions for crown ether-linked pyrazoles, providing high recovery rates .
Advanced: What strategies mitigate side reactions during N-alkylation steps?
Methodological Answer:
- Controlled Basicity : Use K₂CO₃ instead of stronger bases (e.g., NaOH) to minimize hydrolysis of sensitive groups like chloroacetyl .
- Low-Temperature Addition : Add chloroacetyl chloride dropwise at 20–25°C to prevent exothermic side reactions .
- Inert Atmosphere : Conduct reactions under nitrogen to avoid oxidation of diethylaminoethyl groups .
Advanced: How to design a SAR study for this compound’s anticancer potential?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the benzothiazole (e.g., 7-Cl → 7-F) and pyrazole (e.g., 1-Me → 1-Et) .
- Biological Testing : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with cisplatin as a positive control .
- Data Analysis : Apply clustering algorithms to correlate structural features (e.g., logP, polar surface area) with cytotoxicity .
Basic: What safety precautions are essential during synthesis?
Methodological Answer:
- Chloroacetyl Chloride Handling : Use fume hoods and PPE due to its lachrymatory and corrosive properties .
- POCl₃ Quenching : Slowly add to ice-water after cyclization to prevent violent exothermic reactions .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactive group (e.g., diazirine) into the compound to crosslink with cellular targets, followed by pull-down and MS/MS identification .
- Thermal Shift Assay : Monitor protein melting temperature shifts upon compound binding using differential scanning fluorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
